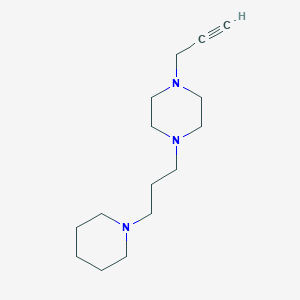

1-(3-Piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

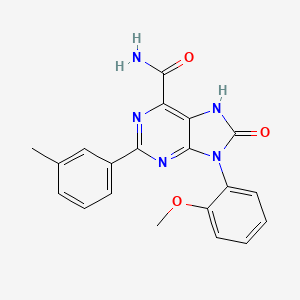

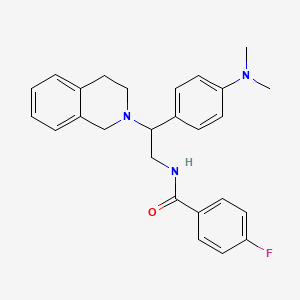

The compound “1-(3-Piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine” is a complex organic molecule that contains a piperidine and a piperazine ring. Piperidine is a six-membered ring with one nitrogen atom, and piperazine is a six-membered ring with two nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound”, such as its melting point, boiling point, and solubility, would need to be determined experimentally .Wissenschaftliche Forschungsanwendungen

Antileishmanial Agents

Piperazine-linked bisbenzamidines have been explored for their antileishmanial activity. Compounds within this class, notably 1,4-bis[4-(1H-benzimidazol-2-yl)phenyl]piperazine, demonstrated significant activity against Leishmania, suggesting potential for the development of new treatments against parasitic diseases (Mayence et al., 2004).

HIV-1 Inhibition

Bisheteroarylpiperazines have shown potent inhibitory effects on the HIV-1 virus, particularly in blocking the reverse transcriptase enzyme. U-90152, a novel bisheteroarylpiperazine, exhibited substantial efficacy in inhibiting HIV-1 replication, highlighting the potential for piperazine derivatives in antiviral therapy (Dueweke et al., 1993).

Antihypertensive and Antiarrhythmic Effects

Derivatives containing the piperazine moiety, such as 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, have demonstrated antiarrhythmic and antihypertensive activities. This suggests a potential application in cardiovascular disease treatment, attributed to their alpha-adrenolytic properties (Malawska et al., 2002).

Antimicrobial Activity

Piperazine derivatives have been synthesized and evaluated for their antimicrobial activity against various strains of bacteria and fungi. This indicates their potential use as antimicrobial agents in treating infectious diseases (Patel et al., 2011).

Gastric Antisecretory Agents

Research into 4-(diphenylmethyl)-1-[(imino)methyl]piperidines has led to the development of compounds like fenoctimine, which exhibit gastric antisecretory properties without anticholinergic activity. Such compounds could be beneficial in treating peptic ulcer disease (Scott et al., 1983).

Wirkmechanismus

Target of Action

Similar compounds such as piperidine and piperazine derivatives have been known to interact with various receptors, including dopamine and serotonin receptors .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular signaling and function .

Biochemical Pathways

Related compounds have been shown to influence pathways such as the stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .

Pharmacokinetics

Similar compounds like domperidone, a dopamine d2 antagonist, have been shown to have low oral bioavailability and a high rate of first-pass metabolism .

Result of Action

Related compounds have been shown to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-piperidin-1-ylpropyl)-4-prop-2-ynylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N3/c1-2-7-16-12-14-18(15-13-16)11-6-10-17-8-4-3-5-9-17/h1H,3-15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMAIOMGJBBEQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCN(CC1)CCCN2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2993440.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2993441.png)

![3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2993443.png)

![N-Ethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2993444.png)

![2-[6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2993448.png)

![N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2993454.png)